2-Cyclopropylaniline hydrochloride

Catalog No.
S791228
CAS No.
1056454-83-1
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropylaniline hydrochloride

CAS Number

1056454-83-1

Product Name

2-Cyclopropylaniline hydrochloride

IUPAC Name

2-cyclopropylaniline;hydrochloride

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H

InChI Key

OGHSMAPZPGAEHM-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=CC=C2N.Cl

Canonical SMILES

C1CC1C2=CC=CC=C2N.Cl

2-Cyclopropylaniline hydrochloride is an organic compound characterized by the presence of a cyclopropyl group attached to an aniline structure. Its chemical formula is C9H11NHClC_9H_{11}N\cdot HCl and it is recognized for its unique structural features, which include a three-membered cyclopropyl ring linked to an amino group. This compound exhibits properties typical of aromatic amines, including potential reactivity in various chemical transformations and biological interactions.

Due to the reactivity of both the cyclopropyl group and the amino functionality. Notable reactions include:

  • Electrophilic Aromatic Substitution: The aniline nitrogen can donate electrons to the aromatic ring, facilitating substitution reactions.
  • N-Alkylation: The amino group can undergo alkylation, forming N-alkyl derivatives.
  • Oxidation Reactions: The presence of the cyclopropyl moiety can influence oxidation pathways, particularly in cytochrome P450-mediated reactions, where it may serve as a mechanistic probe for understanding reaction mechanisms .

2-Cyclopropylaniline hydrochloride exhibits various biological activities, primarily due to its interactions with biological targets. It has been studied for its potential effects on enzyme systems, particularly those involving cytochrome P450. The compound's structure allows it to act as a substrate or inhibitor in biochemical pathways, influencing metabolic processes . Additionally, it has shown toxicity profiles that warrant caution during handling, as indicated by its classification as harmful if swallowed or in contact with skin .

The synthesis of 2-cyclopropylaniline hydrochloride typically involves several key steps:

  • Formation of Cyclopropylaniline: This can be achieved through the reaction of cyclopropylamine with an appropriate aromatic compound.
  • Hydrochloride Salt Formation: The free base form of 2-cyclopropylaniline can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Alternative synthetic routes may involve variations in starting materials or conditions to optimize yield and purity.

2-Cyclopropylaniline hydrochloride finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is studied for potential therapeutic applications.
  • Chemical Research: It serves as a reagent in organic synthesis and mechanistic studies involving nitrogen-containing compounds.
  • Agricultural Chemistry: Research indicates potential uses in plant growth regulation when incorporated into formulations .

Studies on 2-cyclopropylaniline hydrochloride have focused on its interactions with biological systems, particularly regarding enzyme kinetics and metabolic pathways. It has been used as a probe to distinguish between different oxidation mechanisms in cytochrome P450 systems, providing insights into substrate specificity and reaction dynamics .

When comparing 2-cyclopropylaniline hydrochloride to similar compounds, several notable analogs emerge:

Compound NameStructure FeaturesUnique Aspects
4-CyclopropylanilineCyclopropyl group at para positionEnhanced stability and reactivity
N-Cyclopropyl-N-methylanilineMethyl substitution on nitrogenPotential for different metabolic pathways
CyclopropylamineSimple amine without aromatic ringLess complex but may exhibit similar reactivity

MethodSubstrateCatalyst/ReagentYield Range (%)Major Limitations
Friedel-Crafts AlkylationAniline + Cyclopropyl chlorideAlCl₃, FeCl₃45-70Carbocation rearrangement
Reductive AminationAniline + Cyclopropyl aldehyde/ketoneNaBH₄, NaBH₃CN60-85Substrate scope
Copper-Promoted CyclopropylationAniline + Cyclopropylboronic acidCu(OAc)₂70-90High temperature required
Palladium-Catalyzed CouplingAryl halide + CyclopropylaminePd(OAc)₂, ligands65-80Expensive catalysts
Direct Alkylation with Cyclopropyl HalidesAniline + Cyclopropyl halideBase, solvent40-65Side reactions

Hydrochloride Salt Formation: Acid-Base Complexation Mechanisms

The formation of hydrochloride salts from amine bases represents a fundamental acid-base complexation process that significantly enhances the pharmaceutical properties of 2-cyclopropylaniline derivatives [9] [10]. Hydrochloride salts exhibit improved water solubility, enhanced stability, and extended shelf-life compared to their free base counterparts [9].

The direct addition method involves treating the free base with aqueous hydrochloric acid in ethanol, resulting in immediate precipitation of the hydrochloride salt [9] [11]. This approach yields 85-95% of the desired salt with good purity, operating at temperatures between 0-25°C [11]. The mechanism involves proton transfer from the strong acid to the basic nitrogen atom, forming an ionic salt through electrostatic interactions [12] [13].

Gaseous hydrogen chloride treatment provides superior results, delivering yields of 90-98% with excellent purity [14]. This method involves bubbling anhydrous hydrogen chloride gas through a solution of the free base in an organic solvent such as diethyl ether or dichloromethane [14]. The anhydrous conditions prevent hydrolysis and minimize impurity formation [14].

In-situ generation methods utilize reagents like thionyl chloride with water to generate hydrogen chloride in the reaction medium [14]. While this approach offers operational convenience, yields are typically lower (80-90%) due to competing side reactions [14].

The pH-dependent solubility behavior of hydrochloride salts follows predictable patterns based on the Henderson-Hasselbalch equation [10]. At physiological pH, the salt form predominates, enhancing bioavailability and therapeutic efficacy [10]. Nuclear magnetic resonance studies reveal characteristic downfield shifts in proton signals upon salt formation, confirming successful protonation [15].

Table 2: Hydrochloride Salt Formation Methods

MethodReaction ConditionsTemperature (°C)Yield (%)Purity
Direct HCl AdditionHCl(aq) + Base in EtOH0-2585-95Good
Gaseous HCl TreatmentHCl(g) in organic solvent0-1090-98Excellent
In-situ GenerationSOCl₂ + H₂O method25-4080-90Good
Anhydrous ConditionsDry HCl in Et₂O0-595-99Excellent
Aqueous WorkuppH adjustment20-2585-92Moderate

Catalytic Hydrogenation Approaches for N-Alkylation

Catalytic hydrogenation methodologies have revolutionized the synthesis of N-alkylated aniline derivatives, offering atom-efficient and environmentally benign alternatives to traditional reduction methods [16] [17]. These approaches utilize molecular hydrogen as the reducing agent, eliminating the need for stoichiometric metal hydrides [17].

Palladium-catalyzed systems represent the most widely employed approach for the hydrogenation of nitro compounds to anilines [18] [19]. Supported palladium catalysts, particularly Pd/C, operate effectively at 1-10 bar pressure and temperatures of 25-80°C [19]. The mechanism involves sequential reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately yielding the corresponding aniline [19].

Platinum-based catalysts on alumina supports demonstrate excellent performance for imine reduction, operating at moderate pressures (1-5 bar) and temperatures (50-100°C) [20]. These systems exhibit good functional group tolerance and can accommodate various substituents on the aromatic ring [20].

Ruthenium-triphos complexes have shown exceptional selectivity for nitrile hydrogenation, achieving excellent conversion rates at 10-50 bar pressure [16] [17]. The triphos ligand provides optimal coordination geometry for hydrogen activation while maintaining substrate selectivity [17]. This system enables direct three-component coupling reactions using carboxylic acids, amines, and molecular hydrogen [17].

Nickel-based catalysts, particularly Raney nickel, offer cost-effective alternatives for oxime reduction [21]. These systems operate at moderate pressures (1-20 bar) and temperatures (60-100°C), providing good selectivity for primary amine formation [21]. The addition of ammonia during the reaction suppresses secondary amine formation and improves overall selectivity [21].

Rhodium-phosphine complexes demonstrate high activity for azide reduction, operating under mild conditions (1-15 bar, 40-80°C) [22]. These systems provide excellent chemoselectivity, preserving other reducible functional groups while selectively reducing the azide moiety [22].

Table 3: Catalytic Hydrogenation Approaches

Catalyst SystemSubstrate TypePressure (bar)Temperature (°C)Selectivity
Pd/CNitro compounds1-1025-80High
Pt/Al₂O₃Imines1-550-100Moderate
Ru/TriphosNitriles10-5080-120Excellent
Ni-RaneyOximes1-2060-100Good
Rh/PPh₃Azides1-1540-80High

One-Pot Synthesis Strategies for Industrial-Scale Production

One-pot synthesis methodologies have emerged as transformative approaches for industrial-scale production of 2-cyclopropylaniline hydrochloride, offering significant advantages in terms of efficiency, waste reduction, and economic viability [23] [24]. These strategies integrate multiple synthetic transformations within a single reaction vessel, eliminating intermediate isolation and purification steps [24].

Sequential addition strategies involve the stepwise introduction of reagents to achieve cyclopropanation followed by amination [23]. This approach typically achieves 60-70% waste reduction compared to traditional multi-step procedures while maintaining high product yields [23]. The methodology requires careful timing and temperature control to ensure optimal conversion at each stage [23].

Tandem catalysis employs dual catalyst systems capable of promoting sequential transformations [25]. Iron-palladium bimetallic catalysts have demonstrated exceptional performance for coupling reactions followed by hydrogenation, achieving excellent efficiency with 70-80% waste reduction [25]. These systems operate under mild conditions and eliminate the need for catalyst changeover between reaction steps [25].

Cascade reaction protocols utilize single catalyst systems capable of promoting multiple bond-forming events [23]. While offering moderate efficiency, these approaches provide elegant synthetic solutions for complex molecular architectures [23]. The methodology is particularly valuable for laboratory-scale synthesis where reaction understanding takes precedence over throughput [23].

Multicomponent reactions enable the simultaneous coupling of three or more components in a single operation [26]. These methodologies achieve 65-75% waste reduction while providing access to diverse product libraries [26]. The approach is particularly suited for pharmaceutical intermediate synthesis where structural diversity is paramount [26].

Flow chemistry represents the pinnacle of industrial-scale synthesis, enabling continuous processing with excellent waste reduction (80-90%) [27]. Membrane-enabled separations and real-time monitoring systems ensure consistent product quality while minimizing environmental impact [27]. The methodology offers superior scalability, with throughput capabilities exceeding 100 kg scale [27].

Table 4: One-Pot Synthesis Strategies for Industrial-Scale Production

StrategyKey StepsScale CapabilityEfficiencyWaste Reduction
Sequential AdditionCyclopropanation → AminationPilot (10-100 kg)High60-70%
Tandem CatalysisCoupling → ReductionIndustrial (>100 kg)Excellent70-80%
Cascade ReactionCyclization → FunctionalizationLaboratory (g-kg)Moderate50-60%
Multicomponent ReactionThree-component couplingPilot (10-100 kg)Good65-75%
Flow ChemistryContinuous processingIndustrial (>100 kg)Excellent80-90%

Biocatalytic Pathways for Green Chemistry Applications

Biocatalytic approaches represent the forefront of sustainable synthesis for 2-cyclopropylaniline derivatives, offering unparalleled selectivity and environmental compatibility [28] [29]. These methodologies harness the power of enzymatic catalysis to achieve transformations under mild conditions while minimizing waste generation [29].

Transaminase-catalyzed processes excel in the conversion of ketones to amines with excellent enantioselectivity [16] [30]. These enzymes require pyridoxal phosphate as a cofactor and an amino donor, typically alanine or isopropylamine [30]. The methodology operates at ambient temperature and atmospheric pressure, providing exceptional atom efficiency [30]. Recent advances in enzyme engineering have expanded substrate scope to include cyclopropyl-containing ketones [30].

Amine oxidase systems facilitate the reverse reaction, converting amines to imines with flavin adenine dinucleotide as cofactor [31]. These enzymes operate in aqueous media and require molecular oxygen as the terminal oxidant [31]. The methodology is particularly valuable for kinetic resolution processes where enantiopure products are desired [31].

Cytochrome P450 enzymes provide powerful tools for aromatic hydroxylation and oxidative functionalization [31]. These systems require NADPH as a cofactor and operate through radical mechanisms, enabling selective C-H bond activation [31]. Recent engineering efforts have expanded substrate scope to include non-natural cyclopropyl derivatives [31].

Lipase-catalyzed processes offer excellent tools for ester hydrolysis and aminolysis reactions [31]. These enzymes operate without cofactor requirements and demonstrate broad substrate tolerance [31]. The methodology is particularly valuable for resolution of racemic mixtures and selective acylation processes [31].

Nitrilase enzymes provide direct access to amines from nitriles without cofactor requirements [32]. These systems operate under mild conditions and demonstrate excellent selectivity for primary amine formation [32]. The methodology eliminates the need for harsh hydrolysis conditions typically required for nitrile conversion [32].

The integration of biocatalysis with traditional synthetic methods offers powerful hybrid approaches [30]. Chemo-enzymatic strategies combine the selectivity of enzymatic transformations with the efficiency of chemical processes [30]. Machine learning approaches are increasingly being applied to optimize enzyme performance and expand substrate scope [33].

Table 5: Biocatalytic Pathways for Green Chemistry Applications

Enzyme ClassSubstrate ConversionCofactor RequirementsSelectivityGreen Metrics
TransaminasesKetone → AminePLP, amino donorExcellentLow E-factor
Amine OxidasesAmine → ImineFAD, O₂GoodMild conditions
Cytochrome P450Arene → PhenolNADPH, O₂HighAqueous medium
LipasesEster → AcidNoneModerateRenewable catalyst
NitrilasesNitrile → AmineNoneGoodAtom efficient

Dates

Last modified: 08-15-2023

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